molecular formula C20H18Cl2N4O B15143929 2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride

2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride

Cat. No.: B15143929
M. Wt: 401.3 g/mol
InChI Key: HXHWZHFJICNTMP-UHFFFAOYSA-N
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Description

2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride is a complex organic compound that features a benzimidazole core linked to a furan ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the furan and imidazole groups. Key steps include:

    Formation of Benzimidazole Core: This is usually achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization.

    Attachment of Imidazole Moiety: The imidazole group is typically introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidazole core, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, while the furan and imidazole groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-(4-methylphenyl)-1H-benzo[d]imidazole share a similar core structure but differ in their substituents.

    Imidazole Derivatives: Compounds such as 2-(4,5-dihydro-1H-imidazol-2-yl)phenol have a similar imidazole moiety but lack the benzimidazole core.

Uniqueness

The uniqueness of 2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride lies in its combined structural features, which may confer distinct chemical and biological properties. The presence of both benzimidazole and imidazole groups, along with the furan ring, provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C20H18Cl2N4O

Molecular Weight

401.3 g/mol

IUPAC Name

2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]furan-2-yl]-1H-benzimidazole;dihydrochloride

InChI

InChI=1S/C20H16N4O.2ClH/c1-2-4-16-15(3-1)23-20(24-16)18-10-9-17(25-18)13-5-7-14(8-6-13)19-21-11-12-22-19;;/h1-10H,11-12H2,(H,21,22)(H,23,24);2*1H

InChI Key

HXHWZHFJICNTMP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)C3=CC=C(O3)C4=NC5=CC=CC=C5N4.Cl.Cl

Origin of Product

United States

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